molecular formula C17H20N4O3 B2813636 4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide CAS No. 1421485-56-4

4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide

Cat. No.: B2813636
CAS No.: 1421485-56-4
M. Wt: 328.372
InChI Key: PACZTINKMITFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-Pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a carboxamide group at the 1-position. The carboxamide nitrogen is linked to a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety, while the 4-position of the piperidine is functionalized with a methyl group bearing a 1H-pyrazole heterocycle. This structure combines aromatic, heterocyclic, and aliphatic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(19-14-2-3-15-16(10-14)24-12-23-15)20-8-4-13(5-9-20)11-21-7-1-6-18-21/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACZTINKMITFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the pyrazole to the piperidine ring: This step involves the alkylation of the piperidine ring with a pyrazole derivative, often using a suitable base such as sodium hydride or potassium carbonate.

    Introduction of the benzo[d][1,3]dioxole group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a benzo[d][1,3]dioxole derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Piperidine/Piperazine-Based Analogues

  • C3 and C4 () : These compounds feature a piperazine-1-carbonyl group attached to a benzamide scaffold with a methoxymethyl substituent. Unlike the target compound, which uses a pyrazole-methyl group, C3 and C4 incorporate substituted phenylpiperazines (e.g., 2-methoxyphenyl or 4-chlorophenyl), enhancing interactions with hydrophobic binding pockets. The absence of a pyrazole in these analogues may reduce hydrogen-bonding capacity but improve lipophilicity .
  • ASN90 () : This O-GlcNAcase inhibitor contains a benzo[d][1,3]dioxol-5-yl group linked to a piperazine-thiadiazole scaffold. While both ASN90 and the target compound utilize benzo[d][1,3]dioxole, ASN90’s piperazine is part of a larger heterocyclic system, likely influencing target specificity .

Carboxamide-Linked Analogues

  • Compound 8d () : This guanidine-rich derivative includes a benzo[d][1,3]dioxol-5-ylmethyl group attached to a piperazine-carboxamide. The guanidinium groups enhance cationic character, contrasting with the neutral pyrazole in the target compound. Such differences could affect membrane permeability or protein-binding kinetics .
  • C10 () : A simpler analogue with an isopropylcarbamoyl group instead of the pyrazole-methyl substituent. The reduced steric bulk in C10 may improve synthetic accessibility but limit π-π interactions .

Heterocyclic Variations

  • IPR-1 (): Features a hexahydrobenzo[d][1,3]dioxol-5-yl group fused to a cyclohexylbutanaminium core.
  • Compound 10a (): Contains a benzo[d][1,3]dioxol-5-yl(trimethylsilyl)methyl group on an imidazole.

Comparative Data Table

Compound Core Structure Key Substituents Biological Target Reference
Target Compound Piperidine-1-carboxamide 4-(1H-Pyrazol-1-yl)methyl Not specified
C3 () Piperazine-1-carbonyl 4-Methoxyphenyl PCSK9-LDLR interaction
ASN90 () Thiadiazole-acetamide Benzo[d][1,3]dioxol-5-yl-piperazine O-GlcNAcase
8d () Piperazine-1-carboxamide Guanidinopropyl/guanidinohexanamide Not specified (cationic)
IPR-1 () Cyclohexylbutanaminium Hexahydrobenzo[d][1,3]dioxol-5-yl Urokinase receptor (uPAR)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Functionalization of the piperidine core via alkylation or amidation to introduce the pyrazole-methyl group.
  • Step 2 : Coupling of the benzo[d][1,3]dioxol-5-yl group using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC.
  • Key Parameters : Yield optimization requires inert atmospheres (N₂/Ar) and controlled temperatures (0–60°C) to minimize side reactions .

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ vs. pyrazole CH), with benzo[d][1,3]dioxole protons appearing as singlets (δ ~6.8–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (calc. ~383.41 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D conformation, including bond angles (e.g., piperidine ring puckering) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO (>10 mM) and ethanol (<5 mM); insoluble in aqueous buffers (pH 7.4). Pre-solubilization in DMSO is recommended for in vitro assays .
  • Stability : Degrades under UV light (λ >300 nm) due to the dioxole moiety; store at –20°C in amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target engagement?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace the pyrazole with imidazole or triazole to alter H-bonding capacity .
  • Introduce electron-withdrawing groups (e.g., CF₃) to the benzo[d][1,3]dioxole ring to enhance metabolic stability .
  • In Silico Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity. For example, the pyrazole C3 substituent may occupy a hydrophobic pocket in enzyme targets .

Q. What experimental strategies resolve contradictory bioactivity data across different assays?

  • Methodological Answer :

  • Assay Validation :
  • Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays to distinguish direct target effects from off-target toxicity .
  • Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in cellular uptake studies .
  • Structural Analogs : Test derivatives lacking the dioxole or pyrazole groups to isolate pharmacophoric contributions .

Q. What in vitro/in vivo models are suitable for evaluating its therapeutic potential?

  • Methodological Answer :

  • In Vitro :
  • Enzyme Inhibition : Screen against bacterial cell wall synthesis enzymes (e.g., Mur ligases) due to structural similarity to dioxole-containing inhibitors .
  • Receptor Binding : Radioligand displacement assays (e.g., CB1 cannabinoid receptors) using [³H]CP55940 .
  • In Vivo :
  • Pharmacokinetics : Assess oral bioavailability in rodent models; note high first-pass metabolism due to hepatic CYP3A4 oxidation .

Contradictory Evidence Analysis

  • Bioactivity vs. Lipophilicity : While the benzo[d][1,3]dioxole group enhances lipophilicity (LogP ~2.8), excessive hydrophobicity may reduce aqueous solubility, complicating in vivo translation .
  • Enzyme Inhibition : Pyrazole derivatives show variable activity against bacterial vs. human kinases, necessitating species-specific assay validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.